molecular formula C40H47F2N6O8P B1193600 SI-109

SI-109

Cat. No.: B1193600
M. Wt: 808.8206
InChI Key: QBYAGGOCOQRLEN-BAPJUHGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SI-109 (CAS 2429877-30-3) is a potent small-molecule inhibitor targeting the Src homology 2 (SH2) domain of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor implicated in tumor survival, proliferation, and metastasis. It exhibits a high binding affinity for STAT3 with a Ki value of 9 nM and inhibits STAT3 transcriptional activity at an IC50 of 3 μM . Structurally, this compound features an optimized indole scaffold with an N-acetyl substituent and a phosphoric acid moiety, enabling extensive hydrogen bonding with critical residues in the STAT3 SH2 domain (e.g., R609, S611, E612, and S613) . This design enhances cellular permeability and stability compared to earlier analogs like CJ-887 .

This compound serves as a foundational component in PROTAC (PROteolysis-Targeting Chimera) development, such as SD-36, which conjugates this compound to a CRBN E3 ligase ligand to induce STAT3 degradation . While this compound alone shows moderate growth inhibition in leukemia cells (e.g., MOLM-16, IC50 = 3 μM), its integration into PROTACs dramatically amplifies therapeutic efficacy .

Comparison with Similar Compounds

SI-109 vs. CJ-887

CJ-887, a peptidomimetic STAT3 inhibitor, was the precursor to SI-107. Structural optimization of CJ-887—introducing an indole ring and N-acetyl group—yielded this compound, which improved STAT3 binding affinity (Ki = 9 nM vs. CJ-887’s 47 nM) and cellular stability . This compound’s co-crystal structure with STAT3 revealed additional hydrogen bonds and hydrophobic interactions, absent in CJ-887, contributing to its superior activity .

This compound vs. SI-108

SI-108, a methyl-substituted analog of this compound, shares similar STAT3 inhibitory activity (IC50 = 3 μM) but differs in substituent effects. Both compounds were used to generate PROTACs, but this compound-based degraders (e.g., SD-36) demonstrated superior potency due to optimized linker chemistry and E3 ligase recruitment .

This compound vs. Cucurbitacins

Cucurbitacins (e.g., compounds 3, 7, 8, 9) are triterpenoid phytochemicals from Aquilaria crassna that bind STAT3’s SH2 domain. Molecular docking studies revealed their binding energies (−8.5 to −10.2 kcal/mol) were inferior to this compound’s −12.89 kcal/mol. Unlike this compound’s phosphoric acid moiety, cucurbitacins lack the hydrogen-bond network required for robust STAT3 inhibition, resulting in weaker transcriptional suppression .

This compound vs. SD-36 (PROTAC Derivative)

SD-36, a PROTAC derived from this compound, links the STAT3 inhibitor to a CRBN ligand (lenalidomide analog) via a six-carbon linker. SD-36 degrades >90% of STAT3 within 4 hours in MOLM-16 cells and is >1,000-fold more potent than this compound in inhibiting STAT3-driven transcription (IC50 = 0.003 μM vs. 3 μM) . In xenograft models, SD-36 achieved complete tumor regression at tolerated doses, highlighting PROTAC’s advantage over traditional inhibitors .

Data Tables

Table 1: Key Pharmacological Properties

Compound Target Ki (nM) IC50 (μM) Key Structural Features Application
This compound STAT3 SH2 domain 9 3 Indole, N-acetyl, phosphoric acid Cancer therapy, PROTACs
CJ-887 STAT3 SH2 domain 47 N/A Peptidomimetic Early-stage inhibitor
SI-108 STAT3 SH2 domain N/A 3 Methyl substituent Cell-permeable inhibitor
SD-36 STAT3 (PROTAC) N/A 0.003 This compound + CRBN ligand + linker Tumor regression
Cucurbitacins STAT3 SH2 domain N/A >10 Triterpenoids, hydroxyl groups Natural lead compounds

Table 2: Molecular Interactions with STAT3 SH2 Domain

Compound Binding Energy (kcal/mol) Key Hydrogen-Bonded Residues
This compound −12.89 R609, S611, E612, S613, Q644, K658
Cucurbitacin E −9.8 Y640, Q644, K658
CJ-887 −10.5* S636, E638, Y657

Properties

Molecular Formula

C40H47F2N6O8P

Molecular Weight

808.8206

IUPAC Name

((2-(((3S,6S,10aS)-3-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-5-oxodecahydropyrrolo[1,2-a]azocin-6-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid compound with methane (1:1)

InChI

InChI=1S/C39H43F2N6O8P.CH4/c40-39(41,56(53,54)55)26-15-17-28-25(21-26)22-31(43-28)36(50)45-30-14-8-7-13-27-16-19-32(47(27)38(30)52)37(51)44-29(18-20-33(42)48)35(49)46-34(23-9-3-1-4-10-23)24-11-5-2-6-12-24;/h1-6,9-12,15,17,21-22,27,29-30,32,34,43H,7-8,13-14,16,18-20H2,(H2,42,48)(H,44,51)(H,45,50)(H,46,49)(H2,53,54,55);1H4/t27-,29-,30-,32-;/m0./s1

InChI Key

QBYAGGOCOQRLEN-BAPJUHGCSA-N

SMILES

O=C(C1=CC(C=C(C(F)(P(O)(O)=O)F)C=C2)=C2N1)N[C@H]3CCCC[C@@H]4N([C@H](C(N[C@@H](CCC(N)=O)C(NC(C5=CC=CC=C5)C6=CC=CC=C6)=O)=O)CC4)C3=O.C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SI109;  SI 109;  SI-109

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
SI-109
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
SI-109
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
SI-109
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
SI-109
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
SI-109
4-Oxido-2,3,5,6-tetraphenylpyrazin-1-ium 1-oxide
SI-109

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.